molecular formula C21H28O2Si B069769 (R)-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal CAS No. 186641-79-2

(R)-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal

Cat. No. B069769
M. Wt: 340.5 g/mol
InChI Key: BRCGTKPAENHKCL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal” is a chemical compound that contains a tert-butyldiphenylsilyloxy group . This group is often used in chemistry as a protective group , which is a reversibly formed derivative of an existing functional group in a molecule. The protective group is temporarily attached to decrease reactivity so that the protected functional group does not react under synthetic conditions to which the molecule is subjected in one or more subsequent steps .


Synthesis Analysis

The tert-butyldiphenylsilyloxy group can be introduced into a molecule by chemical modification of a functional group . For instance, the Peterson Olefination using the tert-butyldiphenylsilyloxy group can lead to the stereoselective synthesis of di- and trisubstituted alkenes . The reaction of α-tert-butyldiphenylsilyloxy carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .


Molecular Structure Analysis

The molecular structure of compounds containing the tert-butyldiphenylsilyloxy group can be complex. For example, a related compound, tert-Butyldiphenylchlorosilane, has a molecular formula of C16H19ClSi and a molecular weight of 274.863 g/mol . The InChI Key for this compound is MHYGQXWCZAYSLJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The tert-butyldiphenylsilyloxy group is known for its unique reactivity pattern . It can be used in various chemical transformations . For example, in the Peterson Olefination, α-tert-butyldiphenylsilyloxy carbonyl compounds react with organometallics to produce erythro-β-hydroxysilanes . These can then be converted to E or Z di- and trisubstituted alkenes under acidic or basic elimination conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the tert-butyldiphenylsilyloxy group can vary. For instance, tert-Butyldiphenylchlorosilane, a related compound, has a molecular weight of 274.863 g/mol . Its density is predicted to be 1.02±0.1 g/cm3 .

Safety And Hazards

Safety and hazard information for specific compounds containing the tert-butyldiphenylsilyloxy group may not be readily available. For example, Sigma-Aldrich provides tert-Butyldiphenylchlorosilane “as-is” and makes no representation or warranty with respect to this product . Therefore, it’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGTKPAENHKCL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal

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